4-Acetyl-3-hydroxybenzoic acid

Description

Contextualization within Benzoic Acid Derivatives

4-Acetyl-3-hydroxybenzoic acid is a member of the extensive class of organic compounds known as benzoic acid derivatives. These compounds are characterized by a benzene (B151609) ring attached to a carboxylic acid group, with various other functional groups substituted at different positions on the ring. The nature and position of these substituents significantly influence the molecule's chemical and physical properties, as well as its biological activity.

Benzoic acid derivatives are widespread in nature and are synthesized for a multitude of applications. They are found in plants as secondary metabolites, where they can play roles in defense and signaling. rasayanjournal.co.in In research, the diverse structures of these derivatives make them a fertile ground for discovering new therapeutic agents and functional materials. researchgate.netnih.gov Scientists modify the basic benzoic acid scaffold by adding different chemical groups to modulate properties like lipophilicity, acidity (pKa), and electronic distribution, thereby fine-tuning their biological targets and efficacy. researchgate.net For instance, studies have explored how different substituents on the benzoic acid ring can lead to potent antimicrobial, anti-inflammatory, antioxidant, and enzyme-inhibiting activities. rasayanjournal.co.insci-hub.seresearchgate.net

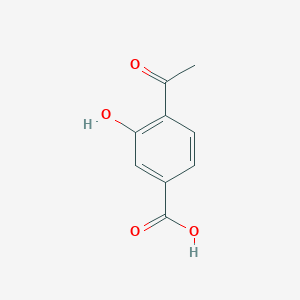

This compound is specifically a disubstituted derivative, featuring a hydroxyl (-OH) group at the third position and an acetyl (-COCH₃) group at the fourth position relative to the carboxyl (-COOH) group. This specific arrangement of functional groups imparts a unique set of properties that distinguishes it from other hydroxybenzoic acids and acylbenzoic acids.

Significance in Current Research Paradigms

The significance of this compound in modern research is primarily as a specialized chemical intermediate and a scaffold for the synthesis of more complex molecules. While direct biological studies on this specific compound are not extensively documented, its structural motifs are present in molecules of significant interest.

Research on related compounds underscores the potential areas of interest for this compound. For example, various hydroxybenzoic acid derivatives are investigated for their broad-spectrum biological activities, including antimicrobial and antioxidant effects. rasayanjournal.co.inmdpi.com The presence of both a phenolic hydroxyl group and a carboxylic acid group is a common feature in many bioactive natural products.

Furthermore, derivatives of this compound are utilized in synthetic chemistry. Related structures, such as 4-Acetamido-3-hydroxybenzoic Acid, serve as reactants in the preparation of molecules with potential cytotoxic and antitumor activity. chemicalbook.com Similarly, 4-Acetylamino-3-hydroxybenzoic Acid Ethyl Ester is known as an impurity in the antiviral drug Oseltamivir, highlighting the relevance of this chemical backbone in pharmaceutical manufacturing and quality control. labmix24.com The compound also shares structural similarities with 4-Formyl-3-hydroxybenzoic acid, another useful chemical intermediate in various research applications. georganics.sk

The physical and chemical properties of this compound are foundational to its application in synthesis and research.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 102297-62-1 |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol |

| Appearance | Solid |

Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-3-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-5(10)7-3-2-6(9(12)13)4-8(7)11/h2-4,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTAASUBWXZBNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 4 Acetyl 3 Hydroxybenzoic Acid

Established Synthetic Pathways for 4-Acetyl-3-hydroxybenzoic Acid

The principal and most cited method for synthesizing this compound involves a sequence of esterification followed by a chemical rearrangement. This pathway is favored for its reliability and the accessibility of its starting materials.

The synthesis traditionally begins with 4-hydroxybenzoic acid. The process involves two key stages:

Esterification: The initial step is the protection of both the carboxylic acid and the phenolic hydroxyl group. 4-hydroxybenzoic acid is first reacted with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, to produce methyl 4-hydroxybenzoate (B8730719). ugm.ac.id This esterification of the carboxylic acid group is a standard procedure that achieves high yields, reported to be around 87%. ugm.ac.id Following this, the phenolic hydroxyl group is acetylated using acetic anhydride (B1165640), again with an acid catalyst, to form methyl 4-acetoxybenzoate. This second step yields approximately 75% of the desired product. ugm.ac.id

Fries Rearrangement: The crucial step in forming the final product is the Fries rearrangement of methyl 4-acetoxybenzoate. This reaction involves treating the ester with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), which induces the migration of the acetyl group from the phenolic oxygen to an adjacent carbon atom on the aromatic ring. ugm.ac.id The rearrangement specifically yields 3-acetyl-4-hydroxybenzoic acid, an acetophenone (B1666503) derivative, with a reported yield of 67%. ugm.ac.idsemanticscholar.org

| Step | Reactant(s) | Reagent(s) | Product | Yield (%) |

| 1 | 4-Hydroxybenzoic Acid, Methanol | H₂SO₄ (catalyst) | Methyl 4-hydroxybenzoate | 87 |

| 2 | Methyl 4-hydroxybenzoate, Acetic Anhydride | H₂SO₄ (catalyst) | Methyl 4-acetoxybenzoate | 75 |

| 3 | Methyl 4-acetoxybenzoate | AlCl₃ | 3-Acetyl-4-hydroxybenzoic acid | 67 |

This interactive table summarizes the key steps in the synthesis of this compound.

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of aromatic compounds. chemmethod.comchemmethod.com

In the context of synthesizing this compound, a significant green innovation is the use of a solvent-free Fries rearrangement. semanticscholar.org Traditional Fries rearrangements often employ toxic solvents like nitrobenzene (B124822) or chlorobenzene. semanticscholar.org By performing the reaction by heating a mixture of methyl 4-acetoxybenzoate and the AlCl₃ catalyst without any solvent, the process becomes simpler, more energy-efficient, and circumvents the use of hazardous materials. semanticscholar.org

Other green chemistry techniques, such as the use of microwave irradiation, have been successfully employed in the synthesis of related 4-hydroxybenzoic acid derivatives. chemmethod.comchemmethod.com For instance, the preparation of p-hydroxybenzohydrazide from ethyl 4-hydroxybenzoate and hydrazine (B178648) hydrate (B1144303) can be completed in minutes with high yield (93%) using a lab-made microwave, compared to conventional heating methods that take hours. chemmethod.com These methods highlight potential avenues for further greening the synthesis of this compound by reducing reaction times and energy consumption. chemmethod.com

Alternative Synthetic Routes to Related Acetylated Hydroxybenzoic Acids

While the esterification-rearrangement pathway is standard for this compound, other methods exist for synthesizing its isomers and related derivatives. For example, 4-acetylbenzoic acid can be synthesized through the oxidation of p-methylacetophenone using an oxidizing agent like potassium permanganate. chemicalbook.com

Biocatalytic and microbial production methods represent a frontier in chemical synthesis. Recombinant microorganisms, such as Corynebacterium glutamicum, have been engineered to produce related compounds like 3-amino-4-hydroxybenzoic acid from biomass-derived feedstocks. nih.gov This biotechnological approach involves a two-step reaction from primary metabolites and avoids harsh chemical reagents. nih.gov Similarly, enzymatic processes are being explored for amide-bond coupling reactions involving derivatives of 3-acetylbenzoic acid, demonstrating the potential of biocatalysis in creating complex molecules under mild conditions. rsc.org Another related compound, 3-acetylamino-4-hydroxybenzoic acid, can also be produced efficiently through processes utilizing microorganisms. google.com

Furthermore, the synthesis of paracetamol from p-hydroxybenzoic acid provides another example of multi-step transformations of a similar starting scaffold. This process involves converting p-hydroxybenzoic acid to p-hydroxybenzamide, which is then transformed into p-aminophenol via a Hofmann rearrangement before the final acetylation step. osti.gov

Reaction Conditions and Optimization Strategies

Optimizing reaction conditions is critical for maximizing product yield and purity while ensuring process efficiency and safety. For the synthesis of this compound via Fries rearrangement, key parameters include the choice of catalyst, temperature, and reaction time.

The use of aluminum chloride (AlCl₃) as a Lewis acid catalyst is standard for this rearrangement. semanticscholar.org In the solvent-free approach, the reaction is conducted by heating the mixture, which allows the reactant itself to serve as the reaction medium. semanticscholar.org

In broader synthetic contexts, such as the production of hydroxybenzoic acids from cresols, reaction temperatures can be very high (over 230°C), and the choice of catalyst (e.g., copper compounds) is crucial. google.com The concentration of reactants and the pressure of gases like oxygen can also be manipulated to control the reaction rate and prevent side reactions. google.com

In biotechnological routes, such as the microbial production of 3-amino-4-hydroxybenzoic acid, optimization focuses on fermentation conditions. The level of dissolved oxygen is a critical factor; it was found that the specific productivity of the target molecule was significantly higher under oxygen-limited conditions compared to fully aerobic conditions. nih.gov Fed-batch fermentation strategies are also employed to achieve higher product titers over extended cultivation times. nih.gov For instance, a metabolically engineered strain of C. glutamicum produced 5.6 g/L of 3-amino-4-hydroxybenzoic acid after 228 hours of cultivation under optimized oxygen-limited conditions. nih.gov

The table below outlines a proposed reaction mechanism for the SA-catalyzed synthesis of isoxazol-5(4H)-ones, illustrating the types of conditions that are optimized in related organic syntheses.

| Entry | Catalyst (mol%) | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| 7 | 10 | EtOH | rt | 150 | 55 |

| 8 | 10 | 1,4-Dioxane | rt | 150 | 16 |

| 9 | 10 | Acetone | rt | 150 | 25 |

| 11 | 10 | - | rt | 150 | 45 |

This interactive table shows the optimization of various reaction conditions for the synthesis of isoxazol-5(4H)-ones, highlighting the impact of solvent choice on product yield. researchgate.net

Chemical Modification and Derivatization Strategies for 4 Acetyl 3 Hydroxybenzoic Acid

Design and Synthesis of Novel Analogs

The generation of new derivatives from 4-acetyl-3-hydroxybenzoic acid is achieved through targeted structural changes and the application of modern synthetic methodologies.

The three primary functional groups of this compound—the carboxylic acid, the phenolic hydroxyl group, and the acetyl group—are all amenable to a variety of chemical transformations. Derivatization of these groups can alter the molecule's physicochemical properties, such as lipophilicity and volatility. researchgate.net

Carboxylic Acid Group: The carboxylic acid moiety is a common target for esterification. For instance, reacting the parent acid with various alcohols (like methanol (B129727) or ethanol) in the presence of an acid catalyst (e.g., concentrated H₂SO₄) yields the corresponding esters. rasayanjournal.co.inresearchgate.net This reaction can be a precursor to further modifications or used to protect the carboxylic acid group during subsequent reactions. Another key reaction is the formation of amides by coupling the carboxylic acid with amines, often facilitated by coupling agents. frontiersin.orgrsc.org The carboxylic acid can also be converted to an acid hydrazide by reacting it with hydrazine (B178648) hydrate (B1144303), a crucial step in the synthesis of certain heterocyclic compounds. chemmethod.comresearchgate.net

Phenolic Hydroxyl Group: The hydroxyl group can undergo etherification with various alkyl halides in the presence of a base like potassium carbonate (K₂CO₃) in acetone. rasayanjournal.co.in It can also be acetylated to form a phenoxy acetate. researchgate.net Such modifications are often employed to enhance the lipophilicity of the resulting compounds or to protect the hydroxyl group. d-nb.info

Acetyl Group: The ketone of the acetyl group can be a site for various reactions, including reductions to form a secondary alcohol or reactions with organometallic reagents to introduce new carbon-carbon bonds. It can also serve as a handle for building more complex structures, such as in the formation of fused heterocyclic systems. researchgate.net

Derivatization is also a key strategy for enhancing the detection of benzoic acid derivatives in analytical techniques like mass spectrometry. nih.govacs.org Reagents such as sulfonyl chlorides or benzoyl chloride can be used to label the phenolic hydroxyl groups, improving ionization efficiency and chromatographic separation. nih.govacs.org

A summary of common derivatization reactions for related hydroxybenzoic acids is presented below.

| Functional Group | Reaction Type | Reagents & Conditions | Resulting Derivative |

| Carboxylic Acid | Esterification | Alcohol (e.g., MeOH), Acid Catalyst (e.g., H₂SO₄), Reflux | Methyl Ester |

| Carboxylic Acid | Amide Coupling | Amine, Coupling Agent (e.g., POCl₃, DCC), Solvent (e.g., Dichloromethane) | N-Substituted Amide |

| Carboxylic Acid | Hydrazide Formation | Hydrazine Hydrate, Ethanol, Reflux | Acid Hydrazide |

| Phenolic Hydroxyl | Etherification | Alkyl Halide, K₂CO₃, Acetone, Reflux | Alkoxy Derivative |

| Phenolic Hydroxyl | Acetylation | Acetic Anhydride (B1165640) | Phenoxy Acetate |

Combinatorial chemistry provides a powerful strategy for rapidly generating large libraries of related compounds, which is highly applicable to the derivatization of this compound. rasayanjournal.co.inresearchgate.net This approach leverages the multiple reactive sites on the molecule to systematically introduce a variety of substituents, creating a diverse set of analogs for screening.

Combinatorial biosynthesis, a related strategy, utilizes the substrate promiscuity of enzymes to incorporate non-native building blocks into a natural product's structure. acs.orgnih.gov For example, studies on 4-hydroxybenzoic acid (4-HBA) have shown that engineered E. coli can produce a variety of prenylated derivatives by expressing a promiscuous prenyltransferase enzyme. acs.org This "plug-and-play" approach allows for the targeted production of analogs with different prenyl moieties (e.g., dimethylallyl, farnesyl, geranylgeranyl) by feeding the appropriate precursors to the engineered microbial host. acs.org This highlights the potential for using similar biocatalytic systems to generate novel derivatives of this compound. The main advantages of combinatorial biosynthesis include its environmental friendliness compared to traditional chemical synthesis, which often involves harsh conditions and toxic solvents. nih.gov

Application of this compound as a Synthetic Building Block

The structural framework of this compound makes it a valuable starting material, or "building block," for constructing more intricate molecular structures, including complex natural products and fused heterocyclic systems. mdpi.comchemicalbook.com

As a derivative of benzoic acid, this compound serves as a fundamental building block in organic synthesis. chemicalbook.com Its structure allows for its incorporation into larger molecules, contributing to the development of diverse compounds. chemicalbook.com For example, the closely related 3-amino-4-hydroxybenzoic acid is a known subunit for poly-benzoxazole, a high-performance polymer with exceptional thermal and mechanical properties. researchgate.net

In another example, hydroxybenzoic acid esters have been conjugated with phenazine-1-carboxylic acid (PCA) to create novel hybrid molecules. d-nb.info The synthesis involves converting PCA to its acyl chloride using oxalyl chloride, which is then reacted with a hydroxybenzoic acid ester to form the final conjugate. d-nb.info This strategy demonstrates how the benzoic acid framework can be integrated into larger, bioactive scaffolds. d-nb.info

The functional groups of this compound are well-suited for participating in cyclization reactions to form fused heterocyclic systems. These systems are core structures in many biologically active compounds.

One prominent example is the synthesis of 1,3,4-oxadiazoles. This typically begins with the conversion of the carboxylic acid to an acid hydrazide. chemmethod.comresearchgate.net The resulting hydrazide can then be reacted with carbon disulfide in the presence of a base to form a 5-thioxo-1,3,4-oxadiazole ring. researchgate.net Alternatively, reaction of the hydrazide with various aldehydes produces Schiff bases, which can be cyclized with acetic anhydride to yield N-acetyl-1,3,4-oxadiazole derivatives. chemmethod.com

Furthermore, the ortho-acetyl and hydroxyl groups present a classic precursor arrangement for the synthesis of chromone (B188151) derivatives. The related compound, 3-acetyl-4-hydroxyquinolin-2(1H)-one, which shares the ortho-acetyl-hydroxy motif, is a versatile precursor for constructing various fused heterocyclic systems. researchgate.net Similarly, benzoic acids can undergo rhodium-catalyzed C-H activation and annulation with vinyl acetates to construct isocoumarin (B1212949) scaffolds, another important class of fused heterocycles. acs.org

Advanced Spectroscopic and Analytical Characterization of 4 Acetyl 3 Hydroxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. While specific experimental NMR data for 4-Acetyl-3-hydroxybenzoic acid is not widely available in public spectral databases, the expected ¹H and ¹³C NMR spectra can be predicted based on its chemical structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic region should display a complex splitting pattern for the three protons on the benzene (B151609) ring. A singlet peak would correspond to the methyl protons of the acetyl group. Additionally, two broad singlets are anticipated for the acidic protons of the carboxylic acid and phenolic hydroxyl groups, which are exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR: The carbon-13 NMR spectrum would provide information on all nine carbon atoms in the molecule. This would include two signals in the downfield region for the carbonyl carbons of the acetyl and carboxylic acid groups. Six distinct signals would appear in the aromatic region, and one signal in the upfield region would correspond to the methyl carbon of theacetyl group. Data from structurally similar compounds, such as 3-hydroxybenzoic acid and 4-acetylbenzoic acid, can serve as a reference for estimating the chemical shifts. hmdb.cachemicalbook.com

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and investigating the fragmentation patterns of a molecule. This information is critical for confirming the identity and elucidating the structure of this compound.

The monoisotopic mass of this compound is 180.04225 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the elemental composition (C₉H₈O₄). Techniques such as electrospray ionization (ESI) are well-suited for this polar molecule, producing protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can further aid in its identification. The fragmentation pattern observed in tandem MS (MS/MS) experiments would reveal characteristic losses, such as the loss of a water molecule (H₂O), a methyl group (CH₃), or a carboxyl group (COOH), providing further structural confirmation.

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 181.04953 | 133.7 |

| [M-H]⁻ | 179.03497 | 135.4 |

| [M+Na]⁺ | 203.03147 | 142.0 |

| [M+K]⁺ | 219.00541 | 140.3 |

| [M+NH₄]⁺ | 198.07607 | 152.4 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is a rapid and effective method for identifying the functional groups present in a compound. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

Key expected vibrational frequencies include:

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

O-H Stretch (Phenol): A distinct, sharp or broad peak around 3400-3200 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1710-1680 cm⁻¹.

C=O Stretch (Ketone): Another strong, sharp band for the acetyl ketone group, typically appearing around 1680-1660 cm⁻¹.

C=C Stretch (Aromatic): Several medium to weak bands in the 1600-1450 cm⁻¹ region, indicative of the benzene ring.

C-O Stretch: Absorptions in the 1300-1000 cm⁻¹ region corresponding to the C-O bonds of the carboxylic acid and phenol (B47542).

Analysis of IR spectra from related compounds like 4-hydroxybenzoic acid confirms these general frequency ranges for the respective functional groups. researchgate.netresearchgate.net

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds like this compound.

A typical reversed-phase HPLC (RP-HPLC) method would be the most suitable approach. Such a method would likely involve:

Stationary Phase: A C18 or C8 bonded silica (B1680970) column, which separates compounds based on hydrophobicity.

Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (often water with an acid modifier like formic acid or phosphoric acid to ensure the carboxyl group remains protonated) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). vu.edu.aulcms.cz

Detection: A UV-Vis detector would be highly effective, as the aromatic ring and carbonyl groups provide strong chromophores. A photodiode array (PDA) detector could simultaneously acquire spectra to confirm peak identity and purity.

Quantification: For quantitative analysis, an internal standard method can be employed to ensure high precision and accuracy. nih.gov

This setup allows for the separation of the target compound from related impurities, such as precursors or isomers.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and high polarity of this compound, direct GC analysis is challenging and can lead to poor peak shape and thermal degradation.

To overcome these limitations, derivatization is typically required. This process converts the polar hydroxyl and carboxyl functional groups into less polar, more volatile derivatives. Common derivatization procedures for such compounds include:

Silylation: Reacting the compound with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups. tandfonline.com

Esterification/Methylation: Converting the carboxylic acid to its methyl ester using reagents like diazomethane (B1218177) or methanol with an acid catalyst.

Once derivatized, the compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the analyte and any impurities based on their mass spectra and retention times. researchgate.netsemanticscholar.org

Quantum Chemical Calculations and Computational Studies

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide profound theoretical insights into the molecular properties of this compound. These computational studies can predict and corroborate experimental findings.

Key parameters that can be investigated include:

Optimized Geometry: Calculation of the most stable three-dimensional structure, including bond lengths and angles.

Electronic Properties: Determination of the distribution of electron density, dipole moment, and electrostatic potential maps. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's reactivity.

Spectral Prediction: Simulation of NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These predicted spectra can be compared with experimental data to confirm the structural assignment. researchgate.net

Studies on structurally related hydroxybenzoic acids have successfully used these computational methods to analyze structure-activity relationships, aromaticity, and reactivity, demonstrating the utility of these approaches for a deeper understanding of this compound.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of molecules. By calculating the electron density, DFT can elucidate various electronic properties, offering a theoretical lens to understand molecular stability, reactivity, and spectroscopic behavior. For substituted benzoic acids, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are instrumental in determining optimized geometries, electronic energies, and the distribution of electron density. researchgate.net

Theoretical studies on isomers of hydroxybenzoic acid demonstrate that the positions of the hydroxyl and carboxylic acid groups significantly influence the molecule's electronic characteristics. researchgate.net For this compound, the presence of an electron-withdrawing acetyl group and an electron-donating hydroxyl group on the benzene ring creates a complex electronic environment. DFT calculations can map the electrostatic potential (ESP), revealing the regions of positive and negative charge across the molecule, which are crucial for predicting intermolecular interactions. mdpi.com

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's electronic transitions and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap suggests higher stability and lower reactivity. For related hydroxybenzoic acid isomers, DFT calculations have been used to determine these energies and associated electronic parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness. mdpi.com These parameters are critical for a comprehensive understanding of the molecule's electronic behavior.

Furthermore, DFT can be employed to study the conformational landscape of flexible molecules. For benzoic acid and its derivatives, different conformers can exist due to the rotation of the carboxylic acid group. nih.govnih.gov DFT calculations help in identifying the most stable conformer by comparing their relative energies. nih.gov In a study on the decarboxylation of aromatic acids, DFT calculations were used to estimate the Gibbs free energy (ΔG) of the reaction for 3-acetyl-4-hydroxybenzoic acid, providing insights into the thermodynamic feasibility of such transformations. acs.org

The application of DFT extends to simulating vibrational spectra (infrared and Raman), which can then be compared with experimental data to confirm structural assignments. researchgate.net This synergy between theoretical calculations and experimental results is a cornerstone of modern chemical characterization.

Aromaticity Indices and Molecular Descriptors

The concept of aromaticity is fundamental to the chemistry of cyclic, planar molecules with delocalized π-electron systems. Aromaticity indices are quantitative measures used to assess the degree of aromatic character in a molecule. Several indices, based on geometric, energetic, or magnetic criteria, have been developed. For substituted benzoic acids, these indices provide a numerical value to describe the influence of different functional groups on the aromaticity of the benzene ring. nih.govresearchgate.net

Commonly used geometric aromaticity indices include:

HOMA (Harmonic Oscillator Model of Aromaticity): This index is calculated from the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic structure. nih.govresearchgate.net

I6 (Bird's Aromaticity Index): This is another geometry-based index that reflects the uniformity of bond lengths in a ring. researchgate.net

BAC (Bond Alternation Coefficient): This index quantifies the degree of bond length alternation in a ring, with smaller values indicating higher aromaticity. researchgate.net

Aj (Julg's Aromaticity Index): This index is a normalized function of the variance of bond lengths. researchgate.net

The substituents on the benzene ring can influence its aromaticity. Electron-withdrawing groups and electron-donating groups can alter the π-electron delocalization within the ring. Studies on substituted benzoic acids have shown that the nature and position of the substituent affect the HOMA index and other aromaticity measures. nih.gov For this compound, the interplay between the electron-withdrawing acetyl group and the electron-donating hydroxyl group would be expected to modulate the aromatic character of the benzene ring. The delocalization of π-electrons is a key factor in the stability and reactivity of aromatic compounds. scispace.com

Molecular descriptors are numerical values that encode chemical information and are used to correlate chemical structure with various physical properties, chemical reactivity, or biological activity. A variety of molecular descriptors can be calculated for this compound to characterize its physicochemical properties.

Below is a table of predicted molecular descriptors for this compound.

| Descriptor | Predicted Value |

|---|---|

| Molecular Formula | C9H8O4 |

| Monoisotopic Mass | 180.04225 Da |

| XlogP | 1.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

These descriptors provide a snapshot of the molecule's properties, such as its lipophilicity (XlogP) and its potential for hydrogen bonding, which are critical in various chemical and biological contexts.

Mechanistic Investigations of Biological Activities of 4 Acetyl 3 Hydroxybenzoic Acid

Receptor Binding and Agonist/Antagonist Profiling

While direct receptor binding studies specifically for 4-Acetyl-3-hydroxybenzoic acid are not extensively documented in current literature, the activity of structurally similar hydroxybenzoic acid derivatives provides a strong basis for predicting its potential targets. A key family of receptors activated by such compounds is the hydroxycarboxylic acid (HCA) receptors, a group of G-protein-coupled receptors (GPCRs). d-nb.infoed.ac.uk

Notably, HCA₁ (GPR81) and HCA₂ (GPR109a) are activated by various hydroxybenzoic acids. nih.govnih.gov For instance, 3-hydroxybenzoic acid has been identified as an agonist for both HCA₁ and HCA₂. nih.govmedchemexpress.com The specificity of interaction can be modulated by the substitution pattern on the benzoic acid ring. The introduction of a second hydroxyl group, as in 3,5-dihydroxybenzoic acid, confers selectivity, making it a specific agonist for HCA₁ with an EC₅₀ of approximately 150 μM. d-nb.info This suggests that the substitution pattern on this compound, with its acetyl and hydroxyl groups, likely influences its binding affinity and selectivity profile for HCA receptors.

Activation of HCA₁ in adipocytes by agonists leads to the inhibition of lipolysis, highlighting a potential role in metabolic regulation. d-nb.infonih.gov The activity of various benzoic acid derivatives as HCA receptor agonists underscores the likelihood that this compound may also engage these receptors, though its precise profile as a full, partial, or inverse agonist remains to be experimentally determined. sigmaaldrich.com

Table 1: Activity of Structurally Related Hydroxybenzoic Acids on HCA Receptors

| Compound | Receptor Target(s) | Observed Activity | EC₅₀ Value |

|---|---|---|---|

| 3-Hydroxybenzoic acid | HCA₁ (GPR81) & HCA₂ (GPR109a) | Agonist | - |

| 3,5-Dihydroxybenzoic acid | HCA₁ (GPR81) | Selective Agonist | ~150 μM |

Enzyme Inhibition and Activation Studies

Hydroxybenzoic acid derivatives are recognized for their capacity to interact with and modulate the activity of various enzymes. frontiersin.org A significant area of investigation has been their role as enzyme inhibitors, particularly against cholinesterases and enzymes involved in inflammatory pathways. mdpi.comnih.govexplorationpub.com

Studies on acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine, have demonstrated the inhibitory potential of hydroxybenzoic acids. nih.govresearchgate.net For example, 4-hydroxybenzoic acid (4-HBA), a close structural analog of this compound, inhibits AChE with a reported IC₅₀ value of 6.36 µmol/µmol of AChE. nih.gov The inhibitory activity varies among isomers and with different substitutions on the aromatic ring. This suggests that this compound likely possesses inhibitory activity against AChE, a hypothesis supported by docking simulations that show interactions with the enzyme's catalytic and peripheral anionic sites. nih.govresearchgate.net

Furthermore, derivatives of hydroxybenzoic acid have been investigated as inhibitors of lipoxygenases (LOXs), a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids to produce inflammatory mediators. nih.govmdpi.comgoogle.com The development of selective 12-LOX inhibitors based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold highlights the potential of phenolic compounds to target this enzyme class. nih.gov While direct IC₅₀ values for this compound against LOX are not available, the established activity of related phenolic acids suggests this is a plausible mechanism of action.

Table 2: Acetylcholinesterase (AChE) Inhibition by Structurally Related Hydroxybenzoic Acids

| Compound | IC₅₀ (µmol/µmol AChE) | Binding Constant (Kₐ) (x 10³ L/mol) | Reference |

|---|---|---|---|

| 4-Hydroxybenzoic acid | 6.36 | 58.48 | nih.gov |

| 3-Hydroxybenzoic acid | 6.68 | 64.10 | nih.gov |

| Vanillic acid | 6.79 | 52.36 | nih.gov |

| Protocatechuic acid | 8.02 | 76.92 | nih.gov |

Modulation of Cellular Signaling Pathways

A primary mechanism through which phenolic acids exert their protective effects is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. d-nb.infomdpi.complos.org Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes, including those for antioxidant and phase II detoxifying enzymes. plos.orgnih.gov

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1). d-nb.infonih.gov Upon exposure to activators, such as many phenolic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. nih.gov The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. plos.orgnih.gov

Phenolic acids, including various hydroxybenzoic acids, have been identified as potent activators of this pathway. mdpi.comrsc.orgmdpi.com The activation can occur through different mechanisms, including the phosphorylation of Nrf2, which enhances its nuclear accumulation and transcriptional activity. d-nb.inforsc.org While specific studies on this compound are limited, its structural characteristics as a phenolic acid strongly imply that it likely engages the Nrf2-ARE pathway to orchestrate an antioxidant response. mdpi.commdpi.com This activation leads to the increased synthesis of protective enzymes, forming a crucial part of its cellular defense mechanism. mdpi.com

This compound is anticipated to mitigate oxidative stress through a dual-action mechanism characteristic of many phenolic acids. nih.govnih.gov This involves both direct and indirect antioxidant activities.

The direct mechanism involves the scavenging of free radicals. nih.gov The hydroxyl group on the phenolic ring can donate a hydrogen atom to neutralize highly reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating damaging oxidative chain reactions. nih.gov This direct interaction helps to protect vital cellular components like lipids, proteins, and DNA from oxidative damage. nih.govnih.gov

The indirect and more sustained mechanism of oxidative stress mitigation is mediated through the activation of the Nrf2 pathway as described previously. d-nb.infonih.gov By upregulating the expression of endogenous antioxidant enzymes, this compound can enhance the cell's intrinsic capacity to neutralize ROS. mdpi.commdpi.com Key enzymes induced via Nrf2 activation include:

Superoxide (B77818) Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

Glutathione (B108866) Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides, using glutathione (GSH) as a cofactor. nih.gov

Together, these direct radical-scavenging and indirect enzyme-inducing actions provide a robust defense against cellular oxidative stress. mdpi.comsemanticscholar.org

Interactions with Biological Macromolecules (e.g., Protein Binding)

The transport, distribution, and bioavailability of small molecules like this compound are significantly influenced by their interaction with plasma proteins. nih.gov Human serum albumin (HSA) is the most abundant protein in blood plasma and serves as a primary transporter for numerous endogenous and exogenous compounds. nih.govnih.gov

Studies on the interaction between HSA and structurally similar compounds, such as 4-hydroxybenzoic acid (4-HBA) and vanillic acid, provide valuable insights. nih.govnih.govresearchgate.net Fluorescence quenching studies have shown that these hydroxybenzoic acids can indeed bind to HSA. nih.gov For the HSA-4-HBA interaction, the data points towards a static quenching mechanism, which implies the formation of a stable ground-state complex between the quencher (4-HBA) and the fluorophore (HSA). nih.gov

Thermodynamic analysis of these interactions reveals that the binding is a spontaneous process driven primarily by hydrogen bonds and van der Waals forces. nih.govnih.gov The binding affinity (Kₐ) and the number of binding sites (n) have been quantified for these analogs, typically showing a single binding site on HSA. The acetyl group in this compound may influence the binding affinity and kinetics compared to 4-HBA, but the fundamental nature of the interaction with HSA is expected to be similar, involving the formation of a reversible complex that is crucial for its transport in the bloodstream.

Table 3: Binding Parameters of Structurally Related Hydroxybenzoic Acids with Human Serum Albumin (HSA) at pH 7.4

| Compound | Temperature (K) | Quenching Mechanism | Binding Constant (Kₐ) (M⁻¹) | Number of Binding Sites (n) | Reference |

|---|---|---|---|---|---|

| 4-Hydroxybenzoic Acid (4-HBA) | 298 | Static | 1.83 (± 0.09) x 10⁴ | ~1 | nih.gov |

| 4-Hydroxybenzoic Acid (4-HBA) | 310 | Static | 1.15 (± 0.05) x 10⁴ | ~1 | nih.gov |

| Vanillic Acid | 298 | Dynamic | 1.29 (± 0.06) x 10⁴ | ~1 | nih.gov |

Pharmacological and Biomedical Research on 4 Acetyl 3 Hydroxybenzoic Acid and Its Derivatives

Anti-inflammatory and Analgesic Research

Derivatives of hydroxybenzoic acid have been investigated for their potential to alleviate inflammation and pain. One study focused on the synthesis of (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, a metabolite of a novel non-steroidal anti-inflammatory drug (NSAID). This derivative demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. At doses of 25 and 125 mg/kg, it suppressed edema development by 48.9–63.1%, an effect comparable to the well-known anti-inflammatory drug, diclofenac. mdpi.com

Another area of research has been the development of pyrrole (B145914) derivatives incorporating a salicylic (B10762653) acid moiety. One such compound, 4-[3-(Ethoxycarbonyl)-2-methyl-5-(3,4-dimethoxy-phenyl)-1H-pyrrol-1-yl]-2-hydroxy-benzoic acid, exhibited notable analgesic activity in the acetic acid-induced writhing test in mice, with up to 89.3% protection. nih.gov These findings highlight the potential of modifying the core structure of hydroxybenzoic acid to develop new anti-inflammatory and analgesic agents. globalresearchonline.net

| Compound | Dose (mg/kg) | Edema Inhibition (%) | Animal Model |

|---|---|---|---|

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | 25 | 48.9 - 63.1 | Rat (Carrageenan-induced paw edema) |

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | 125 | 48.9 - 63.1 | Rat (Carrageenan-induced paw edema) |

Anti-proliferative and Cytotoxic Effects in Cellular Models

The potential of 4-hydroxybenzoic acid and its derivatives as anti-cancer agents has been a subject of considerable research, with studies focusing on their effects on various cancer cell lines, including those of leukemia.

Research has shown that 4-hydroxybenzoic acid (4-HBA) can decrease the viability of both doxorubicin-sensitive (K562) and doxorubicin-resistant (K562/Dox) human leukemia cells in a manner that is dependent on both dose and time. scielo.br For instance, at a concentration of 10 mM, 4-HBA significantly reduced the viability of K562/Dox cells to 75.41% after 48 hours, 70.36% after 72 hours, and 66.32% after 96 hours of incubation. scielo.br This suggests a potential role for this compound in overcoming drug resistance in leukemia.

| Cell Line | Compound Concentration (mM) | Incubation Time (hours) | Cell Viability (%) |

|---|---|---|---|

| K562/Dox | 10 | 48 | 75.41 ± 8.61 |

| K562/Dox | 10 | 72 | 70.36 ± 5.21 |

| K562/Dox | 10 | 96 | 66.32 ± 7.67 |

The cytotoxic effects of hydroxybenzoic acid derivatives are often linked to the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger the activation of caspases, a family of proteases that play a crucial role in the apoptotic pathway. For example, certain ent-kaurane derivatives have been shown to induce apoptosis in mouse leukemic macrophagic RAW 264.7 cells through the activation of caspase-8, caspase-9, and caspase-3. researchgate.net The activation of these caspases is a key indicator of the initiation of the apoptotic cascade, which ultimately leads to the dismantling of the cell. researchgate.net

Research in Neurodegenerative Disease Models (e.g., Cholinesterase Inhibition)

In the context of neurodegenerative diseases such as Alzheimer's disease, the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a key therapeutic strategy. nih.gov Several benzoic acid derivatives have been investigated for their AChE inhibitory properties. One study evaluated a series of benzoic acid derivatives and determined their half-maximal inhibitory concentrations (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. The results showed varying degrees of inhibition, with 2-hydroxybenzoic acid having an IC50 of 3.86 mM. researchgate.net Further research into other hydroxybenzoic acids has also demonstrated their potential as AChE inhibitors. nih.gov

| Compound | IC50 (mM) |

|---|---|

| 3-Chloro-benzoic acid | 1.64 |

| 2-hydroxy-5-sulfobenzoic acid | 2.06 |

| 2-(sulfooxy)benzoic acid | 3.32 |

| 2-hydroxybenzoic acid | 3.86 |

| 2,3-dimethoxybenzoic acid | 4.02 |

| 3,4,5-trimethoxybenzoic acid | 4.12 |

Endocrine System Modulation and Estrogenic Activity Studies

Certain hydroxybenzoic acid derivatives have been found to interact with the endocrine system, exhibiting estrogenic activity. 4-Hydroxybenzoic acid, in particular, has been shown to promote the proliferation of estrogen receptor (ER)-positive breast cancer cells, such as MCF-7 cells. nih.govnih.gov This effect was found to be mediated through the estrogen receptor, as it could be mitigated by an ER antagonist. nih.gov At a concentration of 100 µM, 4-hydroxybenzoic acid increased the proliferation of MCF-7 cells to 121.9 ± 5.63%. nih.gov Mechanistic studies revealed that this compound induces the phosphorylation of key signaling proteins, including extracellular signal-regulated kinase (ERK), phosphoinositide 3-kinase (PI3K), and Akt, as well as the estrogen receptor alpha (ERα). nih.govnih.gov These findings suggest that 4-hydroxybenzoic acid can act as a phytoestrogen, mimicking the effects of estrogen in the body. nih.gov

Therapeutic Potential in Stress Response Mitigation

Research has also explored the potential of hydroxybenzoic acid derivatives in mitigating cellular stress, particularly oxidative stress. 4-Hydroxybenzoic acid has been shown to protect neuronal cells from oxidative stress induced by hydrogen peroxide. mdpi.comresearchgate.net This protective effect is attributed to its ability to neutralize free radicals and reduce the production of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA. mdpi.com By scavenging these harmful molecules, 4-hydroxybenzoic acid helps to maintain cellular homeostasis and prevent the progression of chronic diseases associated with oxidative stress. mdpi.comnih.gov

Antimicrobial and Antifungal Investigations of 4 Acetyl 3 Hydroxybenzoic Acid

Antibacterial Efficacy Against Pathogenic Strains

There is a lack of specific studies detailing the antibacterial efficacy of 4-Acetyl-3-hydroxybenzoic acid against pathogenic bacterial strains. Research on analogous compounds, such as other hydroxybenzoic acid derivatives, has shown varying degrees of antibacterial activity, but direct extrapolation of these findings to this compound is not scientifically valid without dedicated experimental evidence.

No specific data from studies on the efficacy of this compound against Gram-positive bacteria are available in the reviewed scientific literature.

Specific research detailing the inhibitory effects of this compound on Gram-negative bacteria has not been identified in the available scientific literature.

Antifungal Efficacy Against Fungal Species

Detailed investigations into the antifungal properties of this compound against various fungal species are not present in the current body of scientific research. While other acetylated phenolic compounds and hydroxybenzoic acids have demonstrated antifungal potential, specific minimum inhibitory concentration (MIC) values or other efficacy data for this compound are not documented.

Mechanisms of Antimicrobial Action

The precise mechanisms through which this compound may exert antimicrobial effects have not been elucidated in published research. General mechanisms for phenolic compounds often involve disruption of cellular membranes or interference with metabolic pathways, but specific studies on this compound are required for confirmation.

There are no available studies that specifically investigate the ability of this compound to cause membrane permeabilization in microbial cells.

Research specifically examining the inhibitory effects of this compound on microbial metabolic pathways is currently not available.

Structure Activity Relationship Sar Studies of 4 Acetyl 3 Hydroxybenzoic Acid Derivatives

Correlating Substituent Effects with Biological Efficacy

The biological activity of 4-acetyl-3-hydroxybenzoic acid derivatives is profoundly influenced by the nature and position of various substituents on the aromatic ring. Research into a range of benzoic acid derivatives has established several key principles that are applicable to this specific compound.

The introduction of different functional groups can modulate the molecule's electronic properties, steric profile, and lipophilicity, all of which are critical for its interaction with biological targets. For instance, studies on similar phenolic compounds have shown that the presence of electron-donating groups can enhance antioxidant activity by stabilizing the resulting phenoxy radical. Conversely, electron-withdrawing groups can influence the acidity of the carboxylic acid and hydroxyl groups, which may affect the compound's ability to form hydrogen bonds with target enzymes or receptors.

Influence of Hydroxyl and Acetyl Group Positions on Activity

For instance, the ortho-positioning of a hydroxyl group relative to a carboxylic acid, as seen in salicylic (B10762653) acid derivatives, can lead to intramolecular hydrogen bonding. This can affect the acidity of the carboxylic acid and the planarity of the molecule, which in turn can influence its binding affinity to enzymes like cyclooxygenase. In the case of this compound, the hydroxyl group is meta to the carboxylic acid and ortho to the acetyl group. This arrangement allows for potential intramolecular hydrogen bonding between the hydroxyl and acetyl groups, which can impact the molecule's conformation and its interaction with biological macromolecules.

Furthermore, the position of these groups affects the electronic charge distribution across the aromatic ring, influencing its reactivity and ability to participate in key biological interactions. Shifting the position of either the hydroxyl or the acetyl group to other locations on the benzoic acid ring would likely result in a significant change in the compound's biological profile. For example, moving the hydroxyl group to the para position relative to the carboxylic acid, as in 4-hydroxybenzoic acid, results in a different set of electronic and steric properties, leading to altered biological activities. globalresearchonline.net

Lipophilicity and Electronic Charge Distribution in SAR Analysis

The lipophilicity, or "fat-loving" nature, of a molecule is a crucial parameter in its journey through the body to its site of action. For derivatives of this compound, modifying lipophilicity can significantly impact their absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately their biological efficacy. Increasing the lipophilicity of a compound can enhance its ability to cross cell membranes, which is often a prerequisite for reaching intracellular targets. However, excessive lipophilicity can lead to poor solubility and increased toxicity.

The electronic charge distribution within the molecule is another fundamental aspect of SAR analysis. The arrangement of electrons in the aromatic ring and its substituents determines the molecule's polarity, its ability to form hydrogen bonds, and its reactivity. Strong electron-donating groups attached to the benzene (B151609) ring have been shown to be an important feature for potent biological activity in some benzoic acid derivatives. This is often correlated with their anti-oxidative properties.

Quantitative structure-activity relationship (QSAR) studies often employ computational methods to model and quantify the effects of lipophilicity and electronic parameters. These models can predict the biological activity of novel derivatives and guide the synthesis of compounds with improved therapeutic potential. By systematically altering substituents and analyzing the resulting changes in lipophilicity and electronic charge distribution, researchers can build a comprehensive understanding of the SAR for this compound derivatives.

Applications in Advanced Materials and Biotechnology

Development of Bioplastics and Polymeric Materials

The pursuit of sustainable alternatives to petroleum-based plastics has driven research into bio-based monomers that can be polymerized into biodegradable materials. Hydroxybenzoic acids, as a class of compounds, are valuable precursors for the synthesis of liquid crystalline polymers. While direct polymerization of 4-Acetyl-3-hydroxybenzoic acid into bioplastics is an area of ongoing research, the principles of polyester (B1180765) synthesis from similar hydroxy acids provide a strong theoretical framework for its potential application.

The synthesis of wholly aromatic copolyesters has been successfully achieved through the melt polycondensation of acetylated hydroxy acids. For instance, copolyesters of 3-hydroxybenzoic acid (3HBA) and 4-hydroxybenzoic acid (4HBA) have been prepared by the polycondensation of their corresponding acetoxy derivatives. nih.gov This process of melt acidolysis polycondensation of acetylated monomers is a convenient route for creating fully aromatic polyesters. nih.gov The presence of both a hydroxyl and a carboxylic acid group in this compound makes it a suitable AB-type monomer for such polycondensation reactions, where the hydroxyl group of one monomer molecule reacts with the carboxylic acid group of another to form an ester linkage, leading to the growth of a polymer chain.

The acetyl group on the this compound molecule could potentially influence the properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength. Further research is needed to explore the optimal conditions for the polymerization of this compound and to characterize the properties of the resulting polymeric materials. The development of bioplastics from this and similar bio-based monomers holds the promise of reducing our reliance on fossil fuels and mitigating plastic pollution.

Utilization in Biosensors and Diagnostic Tools (Theoretical/Exploratory)

The detection of specific biomolecules is crucial for medical diagnostics, environmental monitoring, and various industrial processes. Biosensors are analytical devices that combine a biological component with a physicochemical detector to achieve this. While no biosensor has been specifically developed for this compound to date, existing biosensor technologies for similar molecules provide a basis for the theoretical and exploratory design of such a tool.

One promising approach is the development of genetically encoded fluorescent biosensors. These biosensors are engineered proteins that exhibit a change in fluorescence upon binding to a target molecule. For example, a fluorescent biosensor for acetyl-CoA has been engineered from a bacterial protein and a circularly permuted green fluorescent protein (cpGFP). biorxiv.orgnih.govbiorxiv.org This biosensor allows for the visualization of acetyl-CoA levels in living cells. biorxiv.orgnih.gov A similar strategy could theoretically be employed to develop a biosensor for this compound by identifying or engineering a protein that specifically binds to it and coupling this binding event to a change in fluorescence.

Electrochemical biosensors represent another viable, theoretical avenue. These devices measure changes in electrical signals upon the interaction of the target analyte with a biological recognition element. For instance, electrochemical biosensors have been developed for the detection of 3-hydroxybutyrate, a ketone body, using a dehydrogenase enzyme immobilized on an electrode. nih.gov A hypothetical electrochemical biosensor for this compound could be designed by immobilizing an enzyme that specifically recognizes and reacts with it on an electrode surface. The enzymatic reaction would produce or consume a substance that can be electrochemically detected, thus providing a quantitative measure of the analyte. The development of such biosensors would require further research to identify suitable biological recognition elements and to optimize the sensor's performance.

Role in Engineered Microbial Production Systems

The microbial production of valuable chemicals from renewable feedstocks is a cornerstone of modern biotechnology. Metabolic engineering enables the modification of microorganisms to create efficient cell factories for the synthesis of specific target molecules. While the de novo microbial production of this compound has not yet been reported, the successful engineering of microbes to produce the closely related compound 4-hydroxybenzoic acid (4-HBA) provides a clear roadmap for future research.

Microbial synthesis of 4-HBA has been achieved in several host organisms, including Escherichia coli, Corynebacterium glutamicum, and Pseudomonas putida, by leveraging the shikimate pathway. frontiersin.orgnih.govresearchgate.net This pathway is a native metabolic route in many microorganisms for the biosynthesis of aromatic compounds. The key precursor for aromatic compounds, chorismate, can be converted to 4-HBA by the enzyme chorismate pyruvate-lyase, encoded by the ubiC gene. frontiersin.orgnih.gov

Engineered microbial production of 4-HBA typically involves several key strategies:

Overexpression of key enzymes: Increasing the expression of enzymes in the shikimate pathway, such as a feedback-resistant 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroG), can enhance the carbon flow towards chorismate. frontiersin.orgnih.gov

Heterologous expression of chorismate pyruvate-lyase: Introducing and overexpressing a highly active and resistant chorismate pyruvate-lyase (ubiC) is crucial for the final conversion of chorismate to 4-HBA. nih.gov

Deletion of competing pathways: Knocking out genes that encode enzymes for competing pathways, such as those leading to the synthesis of aromatic amino acids (pheA, trpE) or the degradation of 4-HBA (pobA), can significantly improve the final product yield. frontiersin.org

Optimization of precursor supply: Engineering the central carbon metabolism to increase the supply of precursors like erythrose 4-phosphate and phosphoenolpyruvate (B93156) can further boost production. frontiersin.org

Building on these established principles, a theoretical pathway for the microbial production of this compound can be proposed. This would likely involve the initial engineered production of a key intermediate, such as 3,4-dihydroxybenzoic acid (protocatechuic acid), which is also a product of the shikimate pathway. Subsequent enzymatic steps, potentially involving acetyltransferases, could then be introduced to convert this intermediate into the final target molecule. The identification and implementation of suitable enzymes for these final conversion steps are key challenges for future research in this area.

| Host Organism | Key Engineering Strategies for 4-HBA Production | Max Titer Achieved (g/L) | Reference |

| Corynebacterium glutamicum | Stepwise overexpression of all seven shikimate pathway genes, multiple chromosomal integrations of mutated aroG and wild-type aroCKB, expression of a highly 4-HBA-resistant ubiC, and deletion of byproduct-forming genes (hdpA, pyk). | 36.6 | nih.govnih.gov |

| Escherichia coli | Overexpression of a feedback-insensitive DAHP synthase and other common pathway enzymes, along with ubiC. | 12 | researchgate.net |

| Pseudomonas putida | Overexpression of ubiC and a feedback-resistant DAHP synthase, deletion of genes for product degradation (pobA) and competing pathways (pheA, trpE), and knockout of the glucose metabolism repressor hexR. | 1.73 | frontiersin.org |

Table 1: Examples of Engineered Microbial Systems for 4-Hydroxybenzoic Acid (4-HBA) Production. This table summarizes key findings from studies on the microbial production of 4-HBA, a structural analog of this compound, highlighting the potential for similar engineered production systems.

Future Research Directions and Translational Perspectives

Unexplored Biological Targets and Pathways

The biological activities of 4-Acetyl-3-hydroxybenzoic acid are largely uncharacterized. However, the known functions of its structural relatives, such as 4-hydroxybenzoic acid (4-HBA) and other phenolic acids, provide a logical starting point for investigation. Derivatives of 4-HBA have demonstrated a wide spectrum of effects, including antimicrobial, antioxidant, anti-inflammatory, and even anti-cancer properties. nih.govglobalresearchonline.netresearchgate.net

Future research should prioritize screening this compound against a diverse panel of biological targets. Key areas of interest include:

Enzyme Inhibition: Many phenolic compounds act as enzyme inhibitors. For instance, various hydroxybenzoic acids have been shown to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease, and α-amylase, a target for managing type 2 diabetes. nih.govmdpi.com Investigating the inhibitory potential of this compound against these and other clinically relevant enzymes, such as cyclooxygenases (COX-1 and COX-2) for anti-inflammatory applications, is a promising avenue.

Cell Signaling Pathways: The ability of 4-HBA to induce pyroptosis, a specific form of programmed cell death, in lung adenocarcinoma cells suggests that its derivatives could modulate critical cell signaling pathways. nih.gov Future studies should explore whether this compound can influence pathways related to apoptosis, inflammation (e.g., NF-κB signaling), or cellular metabolism in both healthy and diseased cells.

Antimicrobial Mechanisms: While phenolic acids are known for their antimicrobial properties, the specific molecular targets within microbial cells are often not fully elucidated. globalresearchonline.net Research could focus on whether this compound disrupts microbial cell membranes, inhibits essential enzymes, or interferes with DNA replication, as has been suggested for other phenols. mdpi.com

Metabolic Pathways: Understanding how human and microbial cells metabolize this compound is crucial. The catabolism of similar compounds, like 4-amino-3-hydroxybenzoic acid and 4-HBA by bacteria, involves specific dioxygenase and dehydrogenase enzymes. tandfonline.comnih.gov Identifying the metabolic fate of this compound in vivo will be essential for determining its bioavailability and potential biological effects.

In Vivo Efficacy and Preclinical Development Challenges

Translating any initial in vitro findings into tangible therapeutic applications requires rigorous in vivo testing and overcoming significant preclinical development hurdles. To date, there is a lack of published in vivo efficacy data for this compound. The preclinical development path for this compound will likely face challenges common to many phenolic acids.

Key Challenges:

Pharmacokinetics and Bioavailability: Phenolic compounds often exhibit poor oral bioavailability due to limited absorption, rapid metabolism in the gut and liver, and systemic elimination. Future studies must conduct thorough pharmacokinetic profiling in animal models to determine absorption, distribution, metabolism, and excretion (ADME) parameters.

Metabolic Stability: The acetyl and hydroxyl groups on the benzene (B151609) ring are susceptible to metabolic modification (e.g., hydrolysis, glucuronidation, sulfation), which can inactivate the compound and facilitate its clearance. In vivo studies will be necessary to identify major metabolites and understand the compound's metabolic stability.

Formulation Development: To improve bioavailability and target-site delivery, advanced formulation strategies may be required. This could include encapsulation in nanoparticles, development of prodrugs, or incorporation into specialized delivery systems to protect the compound from premature degradation.

Efficacy in Disease Models: Once promising in vitro activity is identified, efficacy must be demonstrated in relevant animal models of disease. For example, if the compound shows anti-inflammatory potential, it should be tested in models of arthritis or inflammatory bowel disease. Evidence of in vivo activity for related compounds, such as the acetylcholinesterase inhibition by vanillic acid in mice, provides a precedent for such investigations. nih.gov

A systematic preclinical program will be essential to validate the therapeutic potential of this compound and justify its progression toward clinical evaluation.

Computational Design of Enhanced Analogs

Computational chemistry offers powerful tools to accelerate the discovery and optimization of bioactive molecules. By using this compound as a scaffold, computational methods can guide the design of new analogs with enhanced potency, selectivity, and improved pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: The foundation of analog design is understanding how specific structural features influence biological activity. Experimental SAR studies on related benzoic acid derivatives have provided valuable insights; for example, the position and number of hydroxyl groups can significantly impact the inhibition of enzymes like α-amylase. mdpi.com A systematic synthesis and testing of analogs of this compound, where the acetyl, hydroxyl, and carboxylic acid groups are modified or repositioned, would establish a clear SAR.

Molecular Docking: Once a biological target is identified (e.g., an enzyme active site), molecular docking simulations can predict the binding orientation and affinity of this compound and its virtual analogs. This allows for the in silico screening of thousands of potential derivatives to prioritize the most promising candidates for chemical synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can create a mathematical relationship between the chemical structures of a series of compounds and their biological activity. This model can then be used to predict the activity of novel, unsynthesized analogs, further refining the design process.

ADME Prediction: Computational models can also predict the likely pharmacokinetic properties of designed analogs. By calculating parameters such as solubility, membrane permeability, and metabolic stability, researchers can filter out compounds that are likely to fail in preclinical development due to poor drug-like properties. This approach of designing analogs to bypass specific metabolic steps has been proposed for derivatives of 4-HB in the context of coenzyme Q biosynthesis. nih.gov

Sustainable Production and Biorefinery Integration

For this compound to be a viable compound for industrial or pharmaceutical applications, its production must be economically feasible and environmentally sustainable. While chemical synthesis methods exist, biotechnological production routes using renewable feedstocks are highly desirable.

Currently, there are no established biosynthetic pathways for this compound. However, significant progress has been made in the microbial production of its precursor, 4-hydroxybenzoic acid (4-HBA). nih.gov Metabolic engineering of microorganisms like Corynebacterium glutamicum and Escherichia coli has enabled high-titer production of 4-HBA from glucose. nih.govnih.gov

A future sustainable production strategy for this compound could involve a two-stage hybrid approach:

Microbial Fermentation: Utilize metabolically engineered microbes to convert renewable feedstocks (e.g., glucose from lignocellulosic biomass) into a suitable precursor, such as 4-HBA or 3,4-dihydroxybenzoic acid.

Biocatalytic or Green Chemistry Conversion: Employ a specific enzyme (an acetyltransferase) or a green chemical method to acetylate the precursor, yielding the final this compound product.

This approach allows for integration into a biorefinery concept, where biomass is converted into a portfolio of value-added chemicals. The removal of the product during fermentation using methods like ion-exchange resins can also increase total yield by mitigating product toxicity to the microbial host. google.com

Table 1: Microbial Production of 4-hydroxybenzoic acid (4-HBA) Precursor

| Microorganism | Substrate | Titer (g/L) | Yield (% mol/mol) | Reference |

|---|---|---|---|---|

| Corynebacterium glutamicum | Glucose | 36.6 | 41% | nih.gov |

| Escherichia coli | Glucose | 12.0 | 13% | nih.gov |

| Pseudomonas putida | Glycerol | 1.8 | 8.5% | nih.gov |

| Escherichia coli | L-tyrosine | 17.7 | >85% (conversion) | researchgate.net |

Q & A

Q. What are the recommended methods for synthesizing 4-Acetyl-3-hydroxybenzoic acid with high purity and yield?

Methodological Answer:

- Acetylation Reaction: Start with 3-hydroxybenzoic acid as the precursor. Use acetic anhydride as the acetylating agent under controlled acidic conditions (e.g., H₂SO₄ catalysis) to introduce the acetyl group at the 4-position. Monitor reaction progress via TLC or HPLC .

- Purification: Employ recrystallization using ethanol-water mixtures to isolate the product. Confirm purity via melting point analysis (compare with literature values, e.g., ~200–203°C for structurally similar compounds) and HPLC (>98% purity threshold) .

- Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of precursor to acetic anhydride) and reflux time (4–6 hours) to minimize side products like diacetylated derivatives .

Q. How can researchers characterize the structural and thermal properties of this compound using spectroscopic and thermal analysis techniques?

Methodological Answer:

Q. What experimental strategies are employed to investigate the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

- In Vitro Assays: Use purified enzymes (e.g., tyrosinase or cyclooxygenase) to test inhibition kinetics. Prepare compound solutions in DMSO/PBS (≤0.1% DMSO to avoid solvent interference).

- Dose-Response Curves: Test concentrations ranging from 1 µM to 100 µM. Calculate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism). Include positive controls like kojic acid for tyrosinase .

- Molecular Docking: Perform in silico studies (AutoDock Vina) to predict binding interactions with enzyme active sites, guided by structural analogs in PubChem .

Advanced Research Questions

Q. How should researchers address contradictory findings regarding the stability or reactivity of this compound in different solvent systems?

Methodological Answer:

- Reproducibility Protocols: Standardize solvent preparation (e.g., degassed solvents for oxidative stability tests) and control humidity/temperature during experiments .

- Kinetic Studies: Use UV-Vis spectroscopy to track degradation rates in polar (e.g., methanol) vs. nonpolar (e.g., toluene) solvents. Apply Arrhenius equations to model temperature-dependent stability .

- Statistical Analysis: Use multivariate ANOVA to identify solvent properties (e.g., dielectric constant) contributing to variability. Reference biomarker reproducibility metrics (e.g., ICC >0.7 for reliable data) .

Q. What methodological considerations are critical when studying the interaction between this compound and microbial communities in gut microbiota models?

Methodological Answer:

- Inoculum Standardization: Use fecal samples from healthy donors (n ≥ 5) to account for inter-individual variability. Normalize microbial density (OD₆₀₀ = 0.8) .

- Metabolite Profiling: Combine LC-MS/MS with 16S rRNA sequencing to correlate compound degradation (e.g., acetyl group hydrolysis) with microbial taxa. Include negative controls (no substrate) .

- Anaerobic Conditions: Maintain strict anoxia (≤1 ppm O₂) using anaerobic chambers to mimic colonic environments .

Q. What advanced analytical techniques are recommended to resolve co-elution issues in quantifying this compound in complex biological matrices?

Methodological Answer:

- Hyphenated Chromatography: Use UPLC-QTOF-MS with a C18 column (1.7 µm particles) and gradient elution (0.1% formic acid in water/acetonitrile). Optimize collision energy for MRM transitions (e.g., m/z 195→152) .

- Matrix-Matched Calibration: Spike biological samples (plasma, urine) with isotopically labeled internal standards (e.g., ¹³C-4-Acetyl-3-hydroxybenzoic acid) to correct for ion suppression .

- Data Deconvolution: Apply software (e.g., XCMS Online) to distinguish target peaks from co-eluting metabolites using m/z and retention time alignment .

Q. How can computational chemistry approaches complement experimental data in predicting the metabolic pathways of this compound?

Methodological Answer:

- In Silico Metabolism Prediction: Use tools like Meteor Nexus or GLORYx to simulate phase I/II reactions (e.g., hydroxylation, glucuronidation). Validate predictions with in vitro hepatocyte assays .

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors (e.g., logP, topological polar surface area) from PubChem data to predict bioavailability .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies of this compound when limited toxicity data exists?

Methodological Answer:

- Read-Across Strategies: Apply read-across using structurally similar compounds (e.g., 4-hydroxybenzoic acid derivatives) with established toxicity profiles. Ensure chemical similarity via Tanimoto coefficient >0.8 .

- Benchmark Dose Modeling: Use PROAST software to estimate lower confidence limits (BMDL) for adverse effects. Prioritize Bayesian methods for small datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.